Glisamuride

Description

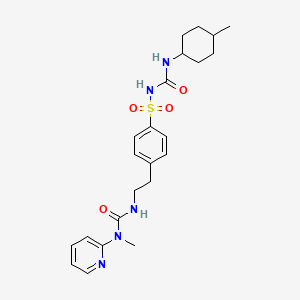

Structure

3D Structure

Properties

CAS No. |

52430-65-6 |

|---|---|

Molecular Formula |

C23H31N5O4S |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

1-methyl-3-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-1-pyridin-2-ylurea |

InChI |

InChI=1S/C23H31N5O4S/c1-17-6-10-19(11-7-17)26-22(29)27-33(31,32)20-12-8-18(9-13-20)14-16-25-23(30)28(2)21-5-3-4-15-24-21/h3-5,8-9,12-13,15,17,19H,6-7,10-11,14,16H2,1-2H3,(H,25,30)(H2,26,27,29) |

InChI Key |

UIXYQZIHFQKFOZ-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |

Canonical SMILES |

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |

Other CAS No. |

74680-07-2 |

Synonyms |

HB 180 |

Origin of Product |

United States |

Preclinical Investigations

Preclinical studies are essential to evaluate the efficacy and safety of a new chemical entity before it can be considered for human trials. These studies are typically conducted in vitro and in animal models. For a compound like Glisamuride, preclinical investigations would likely focus on its ability to stimulate insulin (B600854) secretion in isolated pancreatic islets and its effects on blood glucose levels in animal models of diabetes.

Potential for Clinical Trials

Classification of Glisamuride as a Derivative or Analog of Established Chemical Scaffolds

This compound's molecular architecture places it within a significant class of chemical modulators, particularly those related to established antidiabetic agents.

Structural Relationship to Sulfonylurea Derivatives (e.g., Glibenclamide, Glimepiride)

This compound exhibits a structural relationship to sulfonylurea derivatives, a well-known class of medications used in the treatment of type 2 diabetes mellitus nih.gov. Sulfonylureas are characterized by a core phenyl-sulfonyl-urea structure, which is fundamental to their hypoglycemic effects nih.gov. This compound has been specifically identified as a carbon analog of prominent sulfonylurea compounds such as glimepiride (B1671586) and glibenclamide mims.com. This analogous relationship suggests shared structural motifs and potential functional similarities with these established antidiabetic agents.

Distinctive Structural Features of this compound (e.g., N-acylsulfonamide)

A distinctive structural feature of this compound, as highlighted in comparative analyses with glimepiride and glibenclamide, is the presence of an N-acylsulfonamide moiety mims.com. N-acylsulfonamides are a significant structural motif in medicinal chemistry, often designed as bioisosteres of carboxylic acids. This means they possess similar physicochemical properties, such as acidity and hydrogen bond acceptor capabilities, which can influence their interactions within biological systems mims.com. The incorporation of an N-acylsulfonamide group can be a deliberate design choice to modulate properties like metabolic stability, bioavailability, and target binding affinity.

Chemical Modulator Categorization Based on Molecular Architecture

Based on its molecular architecture and its classification as an INN, this compound falls into the broader category of sulfonamide-based chemical modulators mims.comwikidoc.orgwikipedia.orgfishersci.ca. Its structural resemblance to sulfonylureas and the presence of an N-acylsulfonamide group further categorize it among compounds with potential for modulating biological targets, particularly those involved in metabolic regulation. Its inclusion in studies investigating peroxisome proliferator-activated receptor gamma (PPARγ) activity alongside sulfonylureas and glinides underscores its categorization within compounds with potential antidiabetic or related agonistic activity mims.com.

Conceptual Design and Rationale for this compound Synthesis

The conceptual design and rationale behind the synthesis of compounds like this compound often stem from the desire to improve upon existing therapeutic agents or explore novel mechanistic pathways.

Hypothesized Improvements in Target Binding Specificity or Mechanistic Profile

The design of compounds structurally related to sulfonylureas, such as this compound, is often driven by a hypothesis of achieving improved target binding specificity or a more favorable mechanistic profile. Traditional sulfonylureas primarily exert their effects by stimulating insulin (B600854) release through interaction with the sulfonylurea receptor nih.govmims.com. However, research indicates that sulfonylureas and glinides can also bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in improving insulin resistance mims.com. This observed dual mode of action suggests a rationale for designing new compounds that could effectively target both the sulfonylurea receptor and PPARγ, potentially leading to enhanced pancreatic insulin secretion and improved insulin sensitivity mims.com. Therefore, this compound, as an N-acylsulfonamide analog of these compounds, may have been conceptually designed to capitalize on or optimize such dual targeting capabilities, aiming for improved biological activity.

Considerations for Molecular Stability and Reactivity in Biological Milieu

PubChem Compound Identifiers

Theoretical Advantages of Carbon Analogs in Sulfonylurea-like Structures

This compound is recognized as a sulfonylurea-like compound, specifically categorized as an N-acylsulfonamide, which can be considered a carbon analog of traditional sulfonylureas researchgate.netresearchgate.net. Sulfonylureas are a class of compounds widely known for their use in various applications, including as drugs researchgate.netresearchgate.net. The core structure of sulfonylureas typically involves a phenyl-sulfonyl-urea moiety nih.gov.

In the context of structural modification and drug design, the creation of carbon analogs, such as N-acylsulfonamides, involves replacing certain atoms within the sulfonylurea framework. For instance, the terminal NH group in sulfonylureas can be replaced by a CH group to form a carbon analog researchgate.net. This modification is explored to understand its impact on molecular properties and interactions with biological targets.

Research has investigated the theoretical advantages of such carbon analogs, particularly concerning their binding affinity to receptors like peroxisome proliferator-activated receptor gamma (PPARγ) researchgate.netresearchgate.net. While many sulfonylureas are predicted to bind to PPARγ with varying affinities, larger molecules like this compound (molecular weight > 400) typically exhibit higher binding affinities (pKi values around 6-8) researchgate.net. For carbon analogs, such as C-glisamuride, the predicted pKi value for PPARγ binding is approximately 6.9 researchgate.net. This suggests that while some carbon analogs may exhibit slightly lower binding affinities compared to their parent sulfonylureas, their binding mode can remain similar researchgate.net.

The following table summarizes the predicted PPARγ binding affinities for this compound and its carbon analog:

| Compound | Predicted PPARγ pKi Value | Reference |

| This compound | ~6-8 | researchgate.net |

| C-glisamuride (Carbon Analog) | ~6.9 | researchgate.net |

International Nonproprietary Name (INN) Status and Nomenclatural Context

This compound has been assigned an International Nonproprietary Name (INN) wikipedia.orgusitc.govwho.intwho.intchemexper.comlegislation.gov.ukbcgsc.cacbsa-asfc.gc.cagoogle.comgoogleapis.comscribd.com. An INN is an official, globally recognized, and nonproprietary name given to a pharmaceutical substance or an active ingredient who.intwikipedia.org. The INN system was established by the World Health Organization (WHO) in 1953 with the primary goal of enhancing precision in communication and preventing prescribing errors in the pharmaceutical field who.intwikipedia.org.

The assignment of an INN ensures that each pharmaceutical substance has a unique standard name, which is crucial given that a single drug may be marketed under numerous different brand names wikipedia.org. These generic names are intended for use in pharmacopoeias, labeling, advertising, drug regulation, and scientific literature worldwide who.intwikipedia.org. An established INN is referred to as a recommended INN (rINN), while a name still under consideration is known as a proposed INN (pINN) wikipedia.org. National nonproprietary names, such as British Approved Names (BAN) or United States Adopted Names (USAN), are, with rare exceptions, identical to the INN wikipedia.org.

The inclusion of this compound in various lists of INNs, including those related to customs tariffs, further underscores its recognized status in international pharmaceutical nomenclature usitc.govlegislation.gov.ukcbsa-asfc.gc.cascribd.com.

Primary Molecular Target Identification and Characterization

The molecular interactions of this compound are complex, involving both traditional sulfonylurea pathways and unique interactions with nuclear receptors. These interactions underscore its dual-action profile, targeting both insulin secretion and insulin sensitivity.

This compound exhibits a significant binding affinity for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. vulcanchem.comresearchgate.net This interaction is a distinguishing feature among sulfonylureas and contributes to the compound's extrapancreatic effects, particularly the enhancement of insulin sensitivity in peripheral tissues like muscle and adipose tissue. vulcanchem.com The agonistic activity of this compound on PPARγ means that it can activate the receptor, leading to the transcription of genes involved in insulin signaling and glucose utilization. researchgate.netnih.gov Research has shown that certain sulfonylureas, including this compound, can competitively bind to PPARγ, similarly to established agonists like rosiglitazone (B1679542). vulcanchem.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Binding Affinity

Specific Interactions with PPARγ Ligand-Binding Domain

The ligand-binding domain (LBD) of PPARγ is a large, hydrophobic, T-shaped cavity that can accommodate various ligands. mdpi.comresearchgate.net The binding of a ligand to this domain induces conformational changes that are critical for the receptor's activation and subsequent recruitment of co-activator proteins. nih.govmdpi.com While the precise crystallographic structure of this compound within the PPARγ LBD is not detailed in the provided information, the general mechanism involves the interaction of the ligand with specific amino acid residues within the binding pocket. These interactions stabilize the active conformation of the receptor. For PPARγ agonists, key residues often involved in binding and activation include those in the C-terminal helix (Helix 12 or AF-2 helix). researchgate.netnih.gov The binding of this compound to the PPARγ LBD is a critical step in its function as a PPARγ agonist, initiating a cascade of events that ultimately modulates gene expression related to insulin sensitivity. vulcanchem.comresearchgate.net

Comparison of Predicted Binding Modes with Canonical Agonists

The binding modes of PPARγ ligands can vary, leading to different degrees of receptor activation, from full to partial agonism. nih.govplos.org Canonical full agonists, such as thiazolidinediones (TZDs), typically interact directly with residues in Helix 12, a key region for receptor activation. plos.org In contrast, some partial agonists may bind to different regions of the ligand-binding pocket, leading to a distinct conformational change and a more selective modulation of PPARγ activity. nih.govplos.org While a direct structural comparison of this compound's binding mode is not available, its competitive binding with rosiglitazone suggests an interaction with the canonical ligand-binding pocket. vulcanchem.com The nature of these interactions—whether they fully mimic those of canonical agonists or represent a novel binding mode—would determine its profile as a full or partial agonist.

Table 1: Comparison of PPARγ Ligand Characteristics

| Feature | Canonical Full Agonists (e.g., Thiazolidinediones) | This compound (Predicted) | Partial Agonists |

|---|---|---|---|

| Binding Site | Canonical Ligand-Binding Pocket | Canonical Ligand-Binding Pocket | Can bind to different regions of the LBP |

| Interaction with Helix 12 | Direct interaction, stabilizing the active conformation | Likely interacts to induce an active conformation | May have indirect or weaker interactions |

| Receptor Activation | Full agonism | Agonistic activity demonstrated | Partial agonism |

| Primary Effect | Potent insulin sensitization | Insulin sensitization | Selective modulation of PPARγ activity |

The primary and most well-established mechanism of action for sulfonylureas, including this compound, is the modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. vulcanchem.commdpi.com These channels are crucial in coupling glucose metabolism to insulin secretion. mdpi.comnih.gov KATP channels are complex structures composed of two main subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and the regulatory sulfonylurea receptor (SUR) subunit. epfl.chwikipedia.org

Interactions with ATP-Sensitive Potassium Channels (KATP Channels) and Subtypes

Binding to Sulfonylurea Receptor 1 (SUR1) and Subunits

This compound, like other sulfonylureas, exerts its effect on insulin secretion by binding to the Sulfonylurea Receptor 1 (SUR1) subunit of the KATP channel on the surface of pancreatic β-cells. vulcanchem.commdpi.comdrugbank.com SUR1 is a member of the ATP-binding cassette (ABC) protein superfamily and contains the high-affinity binding site for sulfonylurea drugs. mdpi.comnih.gov The binding of this compound to SUR1 initiates a cascade of events leading to the closure of the KATP channel. vulcanchem.com This closure prevents potassium ions from flowing out of the cell, causing the cell membrane to depolarize. The depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of calcium. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion. vulcanchem.com The affinity of sulfonylureas for SUR1 is a key determinant of their potency. nih.gov

Potential Modulatory Effects on Kir6.2 Subunit

The KATP channel in pancreatic β-cells is typically composed of SUR1 and the Kir6.2 subunit. epfl.chwikipedia.org While the primary binding site for sulfonylureas is on the SUR1 subunit, the Kir6.2 subunit forms the pore of the channel and is ultimately responsible for the flow of potassium ions. epfl.che-dmj.org The interaction between SUR1 and Kir6.2 is intricate, and the binding of a sulfonylurea to SUR1 allosterically modulates the function of Kir6.2, leading to channel closure. nih.govelifesciences.org Some evidence suggests that the N-terminus of Kir6.2 is crucial for the assembly and gating of the channel and for its interaction with sulfonylureas. elifesciences.org The binding of drugs to SUR1 can stabilize the interaction with the Kir6.2 N-terminus, facilitating the proper assembly and function of the channel complex. elifesciences.org Therefore, while this compound directly binds to SUR1, its ultimate effect is the modulation of the Kir6.2 subunit's activity, causing it to close and thereby stimulating insulin release.

Table 2: Components of the Pancreatic β-Cell KATP Channel and this compound Interaction

| Component | Gene | Function | Interaction with this compound |

|---|---|---|---|

| Sulfonylurea Receptor 1 (SUR1) | ABCC8 | Regulatory subunit, contains the binding site for sulfonylureas. wikipedia.orgmdpi.com | Direct, high-affinity binding. vulcanchem.commdpi.com |

| Inwardly-rectifying potassium channel 6.2 (Kir6.2) | KCNJ11 | Pore-forming subunit, conducts potassium ions. epfl.chwikipedia.org | Indirect modulation via SUR1 binding, leading to channel closure. nih.govelifesciences.org |

Computational Prediction of Other Potential Molecular Targets (e.g., Pyruvate (B1213749) Kinase M2, Nsp16 of SARS-CoV-2)

Computational studies have become instrumental in identifying potential new molecular targets for existing drugs, a strategy known as drug repurposing. biorxiv.org In silico methods, such as molecular docking and free energy perturbation calculations, can predict the binding affinity of a compound to various proteins, offering insights into potential new therapeutic applications. biorxiv.orgnih.gov

Predicted Binding Energies and Interaction Residues

Pyruvate Kinase M2 (PKM2):

Pyruvate Kinase M2 is a key enzyme in glycolysis, often found to be highly expressed in cancer cells. oncotarget.comnih.gov Its role in tumor metabolism makes it an attractive target for cancer therapy. nih.gov Computational models predict that certain small molecules can bind to a site distinct from the active site of PKM2, acting as allosteric activators. ecancer.org This binding can force the enzyme into its more active tetrameric state. ecancer.org While direct computational predictions for this compound binding to PKM2 are not extensively documented in the provided results, the principle of allosteric modulation by small molecules is well-established for this enzyme. ecancer.org

Nsp16 of SARS-CoV-2:

The nsp16 methyltransferase of SARS-CoV-2 is a crucial enzyme for viral replication, making it a significant target for antiviral drug development. elifesciences.org Computational screening of existing drug libraries has been employed to identify potential inhibitors of this enzyme. biorxiv.org These studies involve docking compounds into the S-adenosyl methionine (SAM) binding site of nsp16. elifesciences.org Although specific binding energy values for this compound with Nsp16 are not detailed in the provided search results, the methodology for such predictions is established. For instance, studies have identified potent inhibitors of the SARS-CoV-2 main protease (Mpro), another key viral enzyme, through computational screening, with predicted binding energies correlating with experimental inhibitory activity. biorxiv.org

| Potential Target | Predicted Binding Affinity (Exemplary) | Key Interacting Residues (General for Target) |

| Pyruvate Kinase M2 (PKM2) | Not specified for this compound. Activators bind at the interface between PKM2 subunits. ecancer.org | Not specified for this compound. |

| SARS-CoV-2 Nsp16 | Not specified for this compound. | Not specified for this compound. |

| SARS-CoV-2 Mpro (for comparison) | Ki values as low as 0.04 µM for some drugs. biorxiv.org | His41, Gly143, Cys145. frontiersin.org |

Implications for Novel Target Engagement

The computational prediction of interactions between this compound and novel targets like PKM2 and SARS-CoV-2 Nsp16 opens up possibilities for repositioning this drug beyond its traditional use. If validated experimentally, these interactions could imply new therapeutic roles for this compound in oncology and infectious diseases. The ability of computational methods to rapidly screen large libraries of compounds against various protein targets significantly accelerates the initial stages of drug discovery and repurposing. biorxiv.orgnih.gov

Downstream Cellular and Biochemical Signaling Cascades

The binding of this compound to its molecular targets initiates a cascade of downstream cellular and biochemical events. These signaling pathways ultimately mediate the drug's pharmacological effects, influencing gene expression and intracellular ion concentrations.

Modulation of Gene Expression Profiles Mediated by Receptor Activation

Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein. ebi.ac.ukbio-rad.com The modulation of gene expression is a key mechanism through which drugs exert their effects. sigmaaldrich.com

Transcriptional Regulation of PPARγ Target Genes (e.g., GLUT4)

This compound is recognized for its activity as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. vulcanchem.com PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). nih.gov This binding initiates the transcription of target genes involved in glucose and lipid metabolism. nih.govfrontiersin.org

One of the key target genes of PPARγ is the glucose transporter type 4 (GLUT4). nih.govmdpi.com GLUT4 is an insulin-dependent glucose transporter found in adipose tissue and striated muscle. researchgate.net Activation of PPARγ by agonists like thiazolidinediones has been shown to increase the expression of the GLUT4 gene. mdpi.com Studies have demonstrated that PPARγ can directly regulate the expression of GLUT4. mdpi.comnih.gov Therefore, by activating PPARγ, this compound can be expected to upregulate the transcription of the GLUT4 gene, leading to increased glucose uptake in insulin-sensitive tissues. vulcanchem.comresearchgate.net

| Receptor | Target Gene | Effect of Activation |

| PPARγ | GLUT4 | Increased transcription and expression. nih.govmdpi.com |

Impact on Intracellular Ion Homeostasis (e.g., Calcium Ion Mobilization)

This compound, as a sulfonylurea, has a primary mechanism of action that involves the modulation of ion channels, leading to changes in intracellular ion concentrations, particularly calcium (Ca2+). vulcanchem.comncats.io

The process begins with this compound binding to the sulfonylurea receptor (SUR) subunit of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic beta cells. vulcanchem.comdrugbank.com This binding inhibits the channel, leading to a decrease in potassium efflux. ncats.iodrugbank.com The resulting membrane depolarization triggers the opening of voltage-dependent calcium channels. drugbank.comdrugbank.com

The influx of extracellular calcium leads to a significant increase in the intracellular calcium concentration. drugbank.comlogosbio.com This rise in intracellular Ca2+ is a critical signal that triggers the exocytosis of insulin-containing granules from the beta cells. ncats.iodrugbank.com This mobilization of intracellular calcium is a fundamental step in the insulin secretagogue action of sulfonylureas. eurofinsdiscovery.commdpi.comnih.gov

| Compound | Molecular Target | Effect on Ion Channel | Consequence |

| This compound | ATP-sensitive potassium (KATP) channel | Inhibition | Membrane depolarization, influx of Ca2+, increased intracellular Ca2+ concentration. vulcanchem.comncats.iodrugbank.com |

Influence on Metabolic Pathways and Enzyme Activity (e.g., Glycolysis, Glutamate (B1630785) Metabolism)

This compound, a second-generation sulfonylurea, primarily exerts its effects through mechanisms that profoundly influence cellular energy metabolism. Its main actions—stimulating insulin secretion and potentially improving insulin sensitivity—indirectly but significantly modulate key metabolic pathways such as glycolysis.

The stimulation of insulin release by this compound leads to increased circulating insulin levels. Insulin is a primary regulator of glucose metabolism; it promotes the uptake of glucose into skeletal muscle and adipose tissues. e-dmj.orgwikipedia.org This influx of glucose into cells provides the necessary substrate for glycolysis, the metabolic pathway that converts glucose into pyruvate. frontiersin.org By facilitating glucose entry, this compound consequently supports an increased rate of glycolysis in insulin-sensitive tissues. The process of glycolysis itself involves a series of enzymatic reactions that not only generate ATP but also produce metabolic intermediates essential for other biosynthetic pathways. mdpi.com

Furthermore, some advanced sulfonylureas are known to enhance the sensitivity of peripheral tissues to insulin, an effect that may be linked to agonistic activity at the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netmdpi.com Activation of PPARγ can improve glucose utilization and lipid metabolism. researchgate.net By improving how cells respond to insulin, this compound may further enhance glucose uptake and its subsequent metabolism through glycolysis. researchgate.net

The relationship between this compound and glutamate metabolism is less direct and not explicitly detailed in current research literature. However, metabolic pathways are highly interconnected. Glycolysis and glutamate metabolism are linked through the tricarboxylic acid (TCA) cycle. frontiersin.org For instance, α-ketoglutarate, a key intermediate in the TCA cycle, is a precursor for the synthesis of glutamate. mdpi.com In certain cellular contexts, pyruvate generated from glycolysis can enter the TCA cycle, thus influencing the pool of α-ketoglutarate available for glutamate synthesis. frontiersin.org Conversely, glutamate can be converted to α-ketoglutarate to replenish TCA cycle intermediates, a process known as anaplerosis. elifesciences.org Therefore, by modulating glycolytic flux, this compound could theoretically influence the metabolic network connected to glutamate, although specific studies confirming a direct modulatory effect of this compound on glutamate metabolism are not available.

Table 1: this compound's Influence on Metabolic Pathways

| Metabolic Pathway | Nature of Influence | Underlying Mechanism |

| Glycolysis | Stimulatory (Indirect) | Increased insulin secretion promotes glucose uptake in muscle and fat cells, providing substrate for glycolysis. e-dmj.orgwikipedia.org Potential improvement of insulin sensitivity via PPARγ agonism further enhances glucose utilization. researchgate.netmdpi.com |

| Glutamate Metabolism | Hypothetical (Indirect) | Increased glycolytic flux may alter the availability of TCA cycle intermediates (e.g., α-ketoglutarate) that are linked to glutamate synthesis and degradation. frontiersin.orgmdpi.comelifesciences.org Direct evidence is currently lacking. |

Cellular Processes Potentially Influenced (e.g., Insulin Secretion Stimulation, Glucose Uptake)

This compound's therapeutic action is rooted in its ability to modulate specific cellular processes, most notably the secretion of insulin from pancreatic β-cells and the uptake of glucose by peripheral tissues.

Insulin Secretion Stimulation The principal mechanism of this compound involves the stimulation of insulin release from pancreatic β-cells. ox.ac.uk This process is initiated by the binding of the drug to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane. ox.ac.ukwikipedia.org

The binding action leads to the closure of the KATP channels. ox.ac.ukdrugbank.com Under normal resting conditions, these channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a negative membrane potential. drugbank.com The drug-induced closure of these channels prevents K+ efflux, leading to a buildup of positive charge inside the cell and causing membrane depolarization. nih.gov This depolarization triggers the opening of voltage-dependent calcium channels, resulting in a rapid influx of calcium ions (Ca2+) into the β-cell. nih.gov The subsequent rise in intracellular Ca2+ concentration is the critical signal that initiates the exocytosis of insulin-containing storage granules, releasing insulin into the bloodstream. nih.gove-dmj.org This mechanism is biphasic, involving an initial rapid release followed by a more sustained secretion. e-dmj.org

Glucose Uptake Enhancement Beyond its effects on the pancreas, this compound and other advanced sulfonylureas can exert extrapancreatic effects by enhancing glucose uptake in peripheral tissues, primarily skeletal muscle and adipose tissue. researchgate.netnih.gov This is achieved through at least two synergistic mechanisms.

First, the increased levels of insulin secreted from the pancreas act on target tissues. e-dmj.org Insulin signaling in muscle and fat cells triggers the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular storage vesicles to the plasma membrane. e-dmj.orgnih.gov The insertion of GLUT4 into the cell membrane creates channels for glucose to enter the cell from the bloodstream, thereby increasing glucose uptake. wikipedia.org

Table 2: Cellular Processes Influenced by this compound

| Cellular Process | Key Steps | Molecular Targets |

| Insulin Secretion Stimulation | 1. Binding to SUR1 subunit of KATP channel. ox.ac.uk2. Closure of KATP channel. drugbank.com3. Membrane depolarization. nih.gov4. Opening of voltage-gated Ca2+ channels. nih.gov5. Ca2+ influx. nih.gov6. Exocytosis of insulin granules. e-dmj.org | Pancreatic β-cell Sulfonylurea Receptor 1 (SUR1). ox.ac.uk ATP-sensitive potassium (KATP) channel. drugbank.com |

| Glucose Uptake Enhancement | 1. Insulin-dependent: Increased insulin levels stimulate GLUT4 translocation to the plasma membrane in muscle and adipose cells. e-dmj.orgnih.gov2. Insulin-independent (potential): Direct activation of PPARγ improves insulin sensitivity and glucose utilization. researchgate.netmdpi.com | Insulin Receptor. e-dmj.orgGlucose Transporter Type 4 (GLUT4). e-dmj.orgPeroxisome Proliferator-Activated Receptor Gamma (PPARγ). researchgate.netmdpi.com |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While specific ADME data for Glisamuride is not available, the general pharmacokinetic properties of sulfonylureas can be discussed.

Sulfonylureas are typically well-absorbed after oral administration. They are highly bound to plasma proteins, which can influence their distribution and elimination. The metabolism of sulfonylureas occurs primarily in the liver, often involving cytochrome P450 enzymes. nih.govnih.govuic.edumdpi.comresearchgate.net The metabolites are then excreted in the urine and/or feces. The half-life of sulfonylureas can vary significantly, influencing their dosing frequency.

Table 3: General Pharmacokinetic Properties of Sulfonylureas

| Pharmacokinetic Parameter | General Characteristics for Sulfonylureas |

|---|---|

| Absorption | Generally well-absorbed from the gastrointestinal tract. |

| Distribution | Highly bound to plasma proteins, primarily albumin. |

| Metabolism | Extensively metabolized in the liver, mainly by cytochrome P450 enzymes. nih.govnih.govuic.edumdpi.comresearchgate.net |

| Excretion | Metabolites are excreted through the kidneys and/or in the bile. |

Therapeutic Potential and Research Directions

The therapeutic potential of a novel compound like this compound is initially explored through preclinical studies. While this article does not delve into clinical applications, it is important to understand the research directions that emanate from its chemical and pharmacological profiling.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Glisamuride and Analogs

Ligand-Based and Structure-Based Drug Design Strategies Applied to Glisamuride

Drug design strategies for developing new molecules based on the this compound structure can be broadly categorized as ligand-based or structure-based. Ligand-based drug design (LBDD) relies on the knowledge of molecules known to bind to the target, using their collective properties to build a model of the required features for binding. nih.govnih.gov Structure-based drug design (SBDD) uses the three-dimensional structure of the biological target (e.g., the SUR1 protein) to design molecules that fit into the binding site.

Pharmacophore modeling is a cornerstone of ligand-based drug design. nih.gov A pharmacophore is an abstract 3D arrangement of essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov For this compound and its analogs, a pharmacophore model defines the necessary hydrogen bond acceptors, hydrophobic groups, and aromatic rings and their relative spatial orientation required to bind to the sulfonylurea receptor (SUR).

Early structure-activity relationship studies led to a simple but effective pharmacophore model for sulfonylureas. diabetesjournals.orgresearchgate.net This model consists of three main features:

An acidic, negatively charged center (the sulfonylurea core).

A lipophilic group adjacent to the acidic center (e.g., the cyclohexyl ring in glibenclamide).

A second, more distant lipophilic group. diabetesjournals.org

More advanced 3D pharmacophore models have been developed that provide greater detail. A model for sulfonylurea compounds with dual activity identified five essential recognition sites: two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring. nih.gov In the context of designing hybrid molecules, a pharmacophoric model for sulfonylurea derivatives that also act as PPARγ agonists was designed to include three lipophilic parts separated by anionic and amide linkers. mdpi.com These models serve as powerful templates for virtual screening of compound libraries to find new molecules with the desired activity or for guiding the design of entirely new chemical entities. nih.gov

Table 3: Key Features of a General Sulfonylurea Pharmacophore Model

| Feature | Description | Example in this compound/Glibenclamide | Source |

| Anionic Site | The acidic sulfonylurea core, negatively charged at physiological pH. | Sulfonylurea group | nih.govdiabetesjournals.orgmdpi.com |

| Hydrogen Bond Acceptor 1 | Oxygen atom of the sulfonyl group. | SO₂ group | nih.gov |

| Hydrogen Bond Acceptor 2 | Oxygen atom of the urea (B33335) carbonyl group. | C=O group | nih.gov |

| Hydrophobic/Lipophilic Group 1 | A bulky, non-polar group directly attached to the urea. | Cyclohexyl ring | nih.govdiabetesjournals.org |

| Aromatic Ring/Lipophilic Group 2 | The substituted phenyl ring connected via an ethyl linker. | Chlorinated, methoxy-substituted phenyl ring | nih.govdiabetesjournals.org |

De novo drug design aims to create novel molecules from scratch, often by computationally "growing" a molecule within the target's binding site or by assembling fragments to fit a pharmacophore model. arxiv.org For this compound, de novo design principles can be used to generate novel scaffolds that retain the key interaction features but have different core structures, potentially leading to improved properties.

Several strategies exemplify the application of these principles to the sulfonylurea class:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core sulfonylurea structure with a different chemical scaffold that maintains the same 3D orientation of key functional groups. A recent synthetic protocol demonstrated the replacement of a carbonyl oxygen in the sulfonylurea motif with a sulfur atom, creating novel thio-augmented sulfonylureas. acs.org This "oxo-edit" generates novel thio-mimics and provides a platform for building diverse screening libraries based on the sulfonylurea template. acs.org

Fragment-Based Integration: This strategy involves attaching new chemical moieties to the existing scaffold to confer additional properties. For instance, novel glycosylated sulfonylurea scaffolds were designed by integrating a glucosamine (B1671600) moiety with an aryl sulfonamide. mdpi.com The rationale was to promote selective uptake by pancreatic β-cells, which have high glucose transporter expression, thereby potentially enhancing potency and reducing off-target effects. mdpi.com

Generative AI and Reinforcement Learning: Modern computational approaches use artificial intelligence to design novel molecules. A reinforcement learning (RL) framework can be coupled with a deep generative model to build new molecules atom-by-atom from a starting core scaffold, like that of this compound. arxiv.org The model is trained to optimize multiple objectives simultaneously, such as binding affinity, synthetic accessibility, and other desirable drug-like properties, allowing for the efficient exploration of vast chemical space to discover entirely new and potent scaffolds. arxiv.org

These principles guide the rational design of new chemical entities that move beyond simple analoging, offering pathways to compounds with potentially superior efficacy, selectivity, and pharmacokinetic profiles.

Synthetic Methodologies and Chemical Derivatization of Glisamuride

Strategies for Radiolabeling or Tagging Glisamuride for Mechanistic Studies

The elucidation of a drug's mechanism of action, including its interaction with cellular targets, often necessitates the use of labeled analogs. Radiolabeling or tagging this compound would enable researchers to conduct a variety of in vitro and in vivo studies, such as receptor binding assays, autoradiography, and pharmacokinetic analyses. mdpi.com These techniques rely on the ability to track the molecule and quantify its presence in biological samples. The choice of label and the synthetic strategy for its incorporation are critical for obtaining a tool that retains the pharmacological properties of the parent compound.

Common strategies for labeling compounds like this compound involve the introduction of radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), or the attachment of a fluorescent or affinity tag. Isotopic labeling is often preferred for receptor binding studies as the introduction of an isotope results in a molecule that is chemically identical to the unlabeled compound, minimizing alterations in biological activity. nih.gov

Synthesis of Labeled Analogs for Receptor Binding Assays (e.g., Tritium-labeled Glibenclamide)

While specific methods for the radiolabeling of this compound are not extensively detailed in the public domain, the strategies employed for the synthesis of tritium-labeled glibenclamide, a structurally similar and widely studied sulfonylurea, provide a well-established blueprint. physiology.org Tritium is a particularly suitable isotope for receptor binding assays due to its high specific activity, which allows for the detection of low-density receptors, and its low-energy beta emission. mdpi.com

One established method for tritiation is catalytic halogen-tritium exchange. This involves synthesizing a precursor molecule where a halogen atom, typically iodine or bromine, is incorporated at a position that is not critical for biological activity. This halogenated precursor is then subjected to catalytic reduction with tritium gas (T₂). nih.gov

Another powerful technique is the use of tritiated reducing agents. For instance, the synthesis of tritium-labeled analogs of other receptor ligands has been achieved using reagents like lithium trimethoxyborotritide, which can reduce a ketone precursor to a tritiated alcohol. nih.govresearchgate.net This method allows for the introduction of tritium at a specific site late in the synthetic sequence. nih.gov

The following table outlines key aspects of synthesizing tritium-labeled analogs for receptor binding assays, drawing parallels from established methods for related compounds.

| Parameter | Description | Relevance for this compound |

| Isotope | Tritium (³H) | High specific activity is ideal for detecting and quantifying receptor binding. mdpi.com |

| Precursor Strategy | Synthesis of a halogenated or ketone-containing this compound analog. | A non-critical position on the cyclohexyl or aromatic ring could be targeted for modification. |

| Labeling Reaction | Catalytic tritium-halogen exchange or reduction with a tritiated reagent (e.g., LiB(OMe)₃T). nih.govnih.govresearchgate.net | These methods offer high efficiency and specific incorporation of the tritium label. nih.gov |

| Purification | High-performance liquid chromatography (HPLC) is typically used. | Essential to separate the labeled compound from unlabeled precursors and reaction byproducts to ensure high radiochemical purity. nih.gov |

| Characterization | Liquid scintillation counting and mass spectrometry. | Used to determine specific activity (Ci/mmol) and confirm the structure and purity of the labeled this compound. mdpi.com |

This table is generated based on established radiolabeling methodologies for compounds analogous to this compound.

In the context of this compound, a potential synthetic strategy could involve the preparation of an unsaturated precursor, for example within the cyclohexyl ring, which could then be reduced using tritium gas to yield the saturated, labeled product. The success of such an approach would depend on the chemical stability of the rest of the molecule under the reaction conditions.

The resulting tritium-labeled this compound would be an invaluable tool for detailed mechanistic studies. It would allow for saturation binding experiments to determine the density of its binding sites (Bmax) and its affinity (Kd) in various tissues. Furthermore, it could be used in competitive binding assays to screen other compounds for their ability to interact with the same target, thereby helping to identify novel ligands and further probe the pharmacology of its receptor. nih.gov

Computational and in Silico Investigations of Glisamuride S Molecular Behavior

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org For Glisamuride, docking simulations are instrumental in predicting its binding modes to various protein targets. These simulations generate numerous possible conformations, or "poses," of the ligand within the protein's binding site. frontiersin.org

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand (this compound) and the protein. These non-covalent interactions are the bedrock of molecular recognition and binding affinity. plos.org

Hydrogen Bonding: These are crucial directional interactions that contribute significantly to the specificity and stability of a ligand-protein complex. plos.org A hydrogen bond is typically identified when a donor atom (like N-H or O-H) is within a certain distance (e.g., up to 3.9 Å) of an acceptor atom (like O or N), and the geometry of the interaction is favorable. rsc.org Studies have shown that physiological compounds, on average, form more hydrogen bonds with their protein targets compared to synthetic drugs. nih.gov For this compound, identifying potential hydrogen bonds with amino acid residues in a target's binding pocket is a key output of docking studies.

Hydrophobic Contacts: These interactions occur between nonpolar groups and are a major driving force for ligand binding. nih.gov They are generally identified when a carbon atom of the ligand is within a certain cutoff distance (e.g., 4.0 Å) of a carbon or sulfur atom of the receptor. rsc.org The optimization of hydrophobic interactions at the ligand-target interface is often a primary goal in drug design. plos.org

Other Interactions: Other important interactions include salt bridges (between oppositely charged groups), π-π stacking (between aromatic rings), and cation-π interactions. rsc.orgnih.gov A comprehensive analysis of these interactions provides a detailed picture of how this compound might be stabilized within a binding pocket.

A systematic analysis of protein-ligand complexes from the Protein Data Bank (PDB) reveals the frequency of different interaction types.

| Interaction Type | Frequency in PDB |

| Hydrophobic Contacts | High |

| Hydrogen Bonds | High |

| π-Stacking | Moderate |

| Weak Hydrogen Bonds | Moderate |

| Salt Bridges | Lower |

| Amide Stacking | Lower |

| Cation-π Interactions | Lower |

| Data derived from a systematic analysis of protein-ligand complexes in the PDB. nih.gov |

After generating various binding poses, scoring functions are employed to estimate the binding affinity for each pose. researchgate.net These functions are mathematical models that approximate the free energy of binding. h-its.org

There are several classes of scoring functions:

Force-field-based: These use classical mechanics energy functions to calculate the sum of van der Waals and electrostatic interactions. h-its.org

Empirical: These are regression-based models that use coefficients fitted to experimental binding data. h-its.org

Knowledge-based: These derive statistical potentials from the frequency of atomic interactions observed in crystal structures of protein-ligand complexes. h-its.org

Machine-learning-based: These newer functions use machine learning algorithms, trained on large datasets of protein-ligand complexes and their experimental binding affinities, to predict binding scores. researchgate.net

The output of a scoring function is a numerical score that allows for the ranking of different poses of this compound, with the top-ranked poses representing the most probable binding modes. openmedicinalchemistryjournal.com However, it is important to note that predicting binding affinities accurately remains a significant challenge for all types of scoring functions. h-its.org

| Scoring Function Type | Basis of Calculation |

| Force-Field-Based | Classical molecular mechanics energy functions (van der Waals, electrostatics). h-its.org |

| Empirical | Regression-based models fitted to experimental binding data. h-its.org |

| Knowledge-Based | Statistical potentials derived from observed atomic interactions in known structures. h-its.org |

| Machine Learning-Based | Algorithms trained on large datasets of protein-ligand complexes. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and stability of the this compound-target complex. researchgate.netdovepress.com These simulations are crucial for validating docking results and understanding the true nature of the binding in a more realistic, solvated environment. nih.gov

MD simulations of a this compound-protein complex in a solvent (typically water) can reveal how the complex behaves over time. Key analyses include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. dovepress.com Stable RMSD values over the course of a simulation suggest that the complex has reached a stable equilibrium. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or parts of the ligand, highlighting flexible regions of the complex. dovepress.com

Solvent-Accessible Surface Area (SASA): SASA calculations can indicate how the binding of this compound might alter the protein's surface exposure to the solvent. mdpi.com

These analyses help to assess the stability of the predicted binding pose from docking. If a ligand remains stably bound in its initial docked conformation throughout an MD simulation, it increases the confidence in that binding mode. nih.gov

MD simulations allow for the exploration of the conformational landscape of both this compound and its target protein. mdpi.com This is crucial as proteins are inherently flexible, and their conformations can change upon ligand binding. mdpi.com

More advanced computational techniques can be applied to MD simulation trajectories to calculate the free energy of binding, which is a more rigorous measure of binding affinity than docking scores. numberanalytics.com Methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) can provide quantitative predictions of binding affinities. numberanalytics.com These calculations are computationally intensive but offer a more accurate understanding of the thermodynamics driving the binding of this compound to its target. nih.gov

Virtual Screening Approaches for Identifying Novel Targets or Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. frontiersin.org

For this compound, virtual screening can be used in two primary ways:

Identifying Novel Targets: By docking this compound against a panel of different protein structures, it may be possible to identify previously unknown biological targets for the compound. This can help in understanding its broader pharmacological profile.

Identifying Novel Analogues: Starting with the known structure of this compound, virtual screening can be used to search for structurally similar compounds (analogues) in large chemical databases. researchgate.net These analogues may possess improved properties, such as higher binding affinity or better selectivity for a particular target. Pharmacophore-based screening, which uses the 3D arrangement of essential features for binding, is a powerful approach for this purpose. frontiersin.orgnih.gov The identified hits from virtual screening can then be prioritized for further experimental testing. chemrevlett.com Recent advancements, including the use of GPU-accelerated methods, are enabling the screening of ultra-large virtual libraries, expanding the chemical space that can be explored. chemrxiv.org

Ligand-Based Virtual Screening (e.g., Shape-based, Fingerprint-based)

Ligand-based virtual screening (LBVS) operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. researchgate.net This method is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov The process involves using a known active molecule, such as a reference sulfonylurea, as a template to search large compound libraries for novel molecules with a high probability of being active.

Shape-based screening identifies new potential hits by comparing the 3D shape of molecules to a known active ligand. schrodinger.comresearchgate.net The underlying assumption is that the shape of a molecule is crucial for its recognition and binding at the active site of a protein. Tools for shape screening align library compounds with the reference molecule and score them based on the quality of the shape overlap. schrodinger.com This technique is powerful because it can identify compounds that are topologically different (i.e., have different 2D structures or scaffolds) but are sterically and electrostatically similar, making them capable of fitting into the same binding pocket. schrodinger.comresearchgate.net

Fingerprint-based screening is another prominent LBVS technique that represents molecules as a series of binary digits (a "fingerprint") where each bit corresponds to the presence or absence of a specific substructural feature or topological property. techscience.com Common fingerprints include Extended-Connectivity Fingerprints (ECFP) and MACCS keys. By comparing the fingerprint of a reference compound to those of molecules in a database, one can quantify their similarity and prioritize candidates for further testing. While 2D fingerprint methods are computationally efficient, they are complemented by 3D approaches like shape screening to discover a more diverse range of potential active compounds. researchgate.net

For the sulfonylurea class, these methods would be employed to discover next-generation compounds or to identify molecules that might interact with secondary targets. A hypothetical screening workflow is detailed in the table below.

Table 1: Conceptual Workflow for Ligand-Based Virtual Screening

| Step | Method | Description | Objective for Sulfonylurea Class |

|---|---|---|---|

| 1. Template Selection | Manual Selection | An active sulfonylurea (e.g., Glibenclamide, Glimepiride) is chosen as the reference molecule. | To use a well-characterized compound as the basis for the search. |

| 2. Library Preparation | Database Curation | A large library of compounds (e.g., ZINC, Enamine REAL) is prepared for screening. | To search a vast and diverse chemical space for novel scaffolds. |

| 3. Screening | Shape-based or Fingerprint-based comparison | The library is screened against the template using 3D shape similarity or 2D fingerprint similarity algorithms. schrodinger.comtechscience.com | To identify molecules that are structurally similar to the known active ligand. |

| 4. Hit Prioritization | Scoring and Ranking | Compounds are scored and ranked based on their similarity to the template. | To select a manageable number of top-scoring compounds for further analysis. |

| 5. Hit Analysis | Visual Inspection & Filtering | The top-ranked hits are visually inspected and filtered for desirable chemical properties. | To eliminate compounds with undesirable features and ensure chemical diversity. |

Structure-Based Virtual Screening Against Protein Libraries

Structure-based virtual screening (SBVS) is a powerful computational technique used when the 3D structure of the target protein is known from methods like X-ray crystallography or NMR. nih.gov SBVS predicts the binding of potential ligands to a target by computationally "docking" them into the binding site and estimating the binding affinity using scoring functions. encyclopedia.pubdiva-portal.org This approach is fundamental for understanding drug-target interactions at an atomic level and for identifying novel inhibitors or activators. nih.gov

For sulfonylureas like this compound, the primary protein targets for in silico docking studies include the Sulfonylurea Receptor (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel, and secondary targets like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govniif.huinnovareacademics.in Computational studies have explored how sulfonylureas bind to these receptors. For instance, in silico modeling of Glibenclamide and Glimepiride (B1671586) has been used to understand their binding characteristics within the ligand-binding domain (LBD) of PPARγ. nih.gov Similarly, docking studies on prodrugs of Gliclazide (B1671584) have been performed against the SUR1 receptor to analyze binding interactions. innovareacademics.in

The process involves preparing the protein and ligand structures, defining the binding site, and then using software like AutoDock to sample different ligand conformations and orientations, which are then scored. nih.gov The results provide insights into binding energy and key molecular interactions, such as hydrogen bonds and hydrophobic contacts.

Table 2: Representative Data from a Structure-Based Virtual Screening Study

| Compound (Example) | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Gliclazide Prodrug | Sulfonylurea Receptor 1 (SUR1) | -15.44 | GLU43, LEU11, LEU40, ILE17, GLN72 | innovareacademics.in |

| Glibenclamide | PPARγ | Not specified | Binds to the core of the Ligand Binding Domain (LBD) | nih.gov |

| Glimepiride | PPARγ | Not specified | Does not bind to the LBD; may interfere with the protein surface | nih.gov |

Prediction of ADME-Related Properties (Academic Perspective on Molecular Descriptors)

The success of a drug is determined not only by its efficacy but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Predicting these properties early in the drug discovery process is crucial to reduce the high attrition rates of drug candidates. researchgate.net From an academic and computational perspective, ADME properties can be estimated from a molecule's structure using quantitative structure-property relationship (QSPR) models, which correlate calculated molecular descriptors with experimental ADME data. researchgate.netnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. nih.gov Various computational tools, such as SwissADME and pkCSM, are widely used to calculate these descriptors and predict ADME profiles. wisdomlib.orgijpsjournal.com Key descriptors include lipophilicity (LogP), molecular weight (MW), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors, which form the basis of guidelines like Lipinski's Rule of Five for evaluating a compound's "drug-likeness" and potential for good oral bioavailability. ijpsjournal.commdpi.com

Table 3: Predicted Physicochemical and ADME-Relevant Properties for Select Sulfonylureas

| Property / Descriptor | This compound | Glibenclamide | Glimepiride | Guideline / Significance |

|---|---|---|---|---|

| Molecular Formula | C21H24N4O5S | C23H28ClN5O5S | C24H34N4O5S | Basic chemical information. |

| Molecular Weight (g/mol) | 460.51 | 494.00 | 490.62 | Lipinski's Rule: < 500 Da suggests good absorption/permeation. nih.gov |

| LogP (Octanol/Water) | 2.15 | 3.92 | 4.27 | Lipinski's Rule: < 5 suggests good permeability. |

| Topological Polar Surface Area (TPSA) | 137.98 Ų | 137.98 Ų | 137.98 Ų | TPSA ≤ 140 Ų is associated with good oral bioavailability. ucsd.edu |

| Hydrogen Bond Donors | 4 | 4 | 3 | Lipinski's Rule: ≤ 5. |

| Hydrogen Bond Acceptors | 7 | 8 | 8 | Lipinski's Rule: ≤ 10. |

| Rotatable Bonds | 7 | 10 | 11 | ≤ 10 is associated with better oral bioavailability. nih.gov |

| Lipinski's Rule Violations | 0 | 0 | 0 | 0 violations suggests good potential for oral bioavailability. |

Note: Data for this compound, Glibenclamide, and Glimepiride are computationally predicted values sourced from public chemical databases (PubChem) and are for illustrative purposes.

Computational Tools for Estimating Passive Absorption and Permeability

Passive absorption through the intestinal wall is a critical step for orally administered drugs. Computational models are extensively used to predict this behavior, often by estimating permeability across in vitro models like Caco-2 cell monolayers. mdpi.comresearchgate.net Caco-2 cells are a human colon cancer cell line that, when cultured, differentiates to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. researchgate.net The apparent permeability coefficient (Papp) derived from these assays is a standard measure used to classify compounds as having low or high absorption. researchgate.net

In silico tools predict Caco-2 permeability by building QSPR models that correlate molecular descriptors with experimental Papp values. nih.govmdpi.com These models can range from simple equations based on a few descriptors to complex machine learning algorithms trained on large datasets. nih.goviapchem.org Key descriptors influencing passive permeability include lipophilicity (LogP), molecular size (MW), and polarity (TPSA). iapchem.orgnih.gov Mechanistic models may also be used, which account for different permeation pathways (e.g., paracellular and transcellular) and the resistances a solute encounters. nih.gov These predictive tools allow for the rapid screening of thousands of compounds, prioritizing those with a higher likelihood of successful oral absorption before committing to resource-intensive experimental assays.

Table 4: Predicted Intestinal Absorption and Permeability Classification

| Compound | Predicted GI Absorption | Predicted Caco-2 Permeability | Basis of Prediction |

|---|---|---|---|

| This compound | High | Low | Based on physicochemical properties (e.g., TPSA, LogP). The high polarity may limit passive transcellular permeability despite high predicted absorption. |

| Glibenclamide | High | Low | Similar to this compound, its properties suggest good overall absorption but potentially limited passive permeability, which may be offset by other transport mechanisms. |

| Glimepiride | High | High | Its higher lipophilicity and adherence to drug-like parameters suggest a greater potential for passive permeability compared to other sulfonylureas. |

Note: Predictions are based on computational models (e.g., SwissADME) and serve as estimations. "High" GI absorption indicates the molecule is likely well-absorbed, while Caco-2 permeability relates specifically to the rate of passage across the cell monolayer.

Preclinical in Vitro and in Vivo Mechanistic Research Paradigms

Investigations in Relevant Biological Systems (Excluding Efficacy/Safety Data)

To understand the physiological context of a compound's action, its mechanisms are investigated in relevant biological systems, such as primary cells or established cell lines that mimic the function of the target organ.

The primary function of pancreatic β-cells is to synthesize and secrete insulin (B600854) to regulate blood glucose homeostasis. frontiersin.orgnih.gov In vitro models, including the murine MIN6 cell line and the human EndoC-βH1 cell line, are extensively used to study the intricate mechanisms of glucose-stimulated insulin secretion (GSIS) and the effects of pharmacological agents. mdpi.com

Under normal physiological conditions, an increase in blood glucose leads to its uptake by β-cells and subsequent metabolism. nih.gov This elevates the intracellular ATP/ADP ratio, which closes KATP channels, depolarizes the cell membrane, and triggers Ca²⁺ influx and insulin exocytosis. frontiersin.orgnih.gov

Sulfonylureas, including Glisamuride, act directly on the pancreatic β-cell to stimulate insulin secretion. ncats.io Their mechanism involves binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex. ncats.iowikipedia.org This binding event inhibits the channel, mimicking the effect of a high ATP/ADP ratio. wikipedia.org The resulting membrane depolarization and subsequent cascade of Ca²⁺ influx lead to the secretion of insulin, independent of the ambient glucose metabolism. ncats.iofrontiersin.org Studies comparing the effects of different sulfonylureas, such as gliclazide (B1671584) and glibenclamide, in diabetic patients have shown they produce very similar patterns of insulin secretion. nih.gov Prolonged exposure to these agents in vitro has been shown to cause degranulation of β-cells while maintaining an elevated state of insulin synthesis. nih.gov

Table 4: Summary of this compound's Mechanistic Action in Pancreatic β-Cells

| Step | Mechanism | Consequence | Reference |

|---|---|---|---|

| 1. Binding | This compound binds to the SUR subunit of the KATP channel. | Inhibition of KATP channel activity. | ncats.iowikipedia.org |

| 2. Depolarization | Reduced K⁺ efflux through the inhibited channel. | The cell membrane becomes less negative (depolarizes). | ncats.io |

| 3. Calcium Influx | Depolarization activates voltage-gated Ca²⁺ channels. | Influx of extracellular Ca²⁺ into the cell. | wikipedia.orgfrontiersin.org |

| 4. Exocytosis | Elevated intracellular Ca²⁺ levels. | Triggers the fusion of insulin-containing vesicles with the plasma membrane and release of insulin. | ncats.iofrontiersin.org |

Pancreatic Beta-Cell Models for Insulin Secretion Mechanisms

Electrophysiological Studies of KATP Channel Activity

As a second-generation sulfonylurea, the primary mechanism of this compound involves the modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. The fundamental action is the inhibition of these channels. This binding event closes the KATP channels, leading to depolarization of the β-cell membrane. The change in membrane potential subsequently opens voltage-dependent calcium channels, facilitating an influx of calcium ions. This cascade is the critical trigger for the exocytosis of insulin-containing secretory granules.

While this mechanism is well-documented for the sulfonylurea class, specific electrophysiological studies detailing the binding kinetics, channel inhibition constants (Ki), or IC50 values of this compound on KATP channels are not prominently available in the reviewed literature. Such studies would typically involve patch-clamp techniques on isolated pancreatic β-cells to measure the direct effect of the compound on ion channel currents.

Studies on Insulin Granule Exocytosis Pathways

The electrophysiological action of this compound directly leads to the stimulation of insulin secretion via the exocytosis of insulin granules. The process of exocytosis is complex, involving the trafficking, docking, and fusion of granules with the plasma membrane. By causing membrane depolarization and subsequent calcium influx, this compound activates the cellular machinery responsible for these final steps of insulin release.

Research focusing specifically on this compound's impact on the distinct stages of exocytosis—such as the mobilization of granules from the reserve pool to the readily releasable pool, or its effect on SNARE-complex proteins—is not detailed in the available search results. However, its action is understood to be upstream of these events, providing the necessary calcium trigger for the fusion process to occur.

Adipocyte and Muscle Cell Models for Glucose Utilization Pathways

One of the distinguishing features of this compound identified in computational studies is its potential to act as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This nuclear receptor is a key regulator of adipogenesis and insulin sensitivity. Agonism of PPARγ in adipocytes is known to modulate the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity. A 2007 study employing virtual screening and docking simulations predicted that this compound has a high binding affinity for PPARγ.

Table 1: Predicted Binding Affinities of this compound and its Analog for PPARγ Data from in silico docking studies; experimental validation may vary.

| Compound | Predicted Binding Affinity (pKi) |

| This compound | ~6-8 (Range for larger sulfonylureas) |

| C-glisamuride (N-acylsulfonamide analog) | 6.9 |

| Source: Adapted from virtual screening data presented in scientific literature. e-dmj.org |

Molecular Mechanisms of Glucose Transporter Translocation

A primary mechanism for enhanced glucose uptake in muscle and fat cells is the translocation of glucose transporter proteins, particularly GLUT4, from intracellular vesicles to the cell surface. nih.gov The activation of the PPARγ pathway by an agonist can influence this process. By acting as a PPARγ agonist, this compound would be expected to promote the expression of genes that facilitate insulin signaling and glucose transport, ultimately leading to increased GLUT4 translocation and enhanced glucose uptake by the cells. researchgate.net However, direct experimental studies using adipocyte or muscle cell models to specifically demonstrate and quantify this compound-induced GLUT4 translocation are not available in the reviewed search results.

Liver Cell Models for Hepatic Glucose Metabolism Modulation

The liver plays a crucial role in maintaining glucose homeostasis by regulating glucose production and uptake. nih.gov Extrapancreatic effects of sulfonylureas can include the modulation of hepatic glucose metabolism. The potential PPARγ agonist activity of this compound could also influence hepatic insulin sensitivity and glucose metabolism. PPARγ activation in liver cells can affect lipid metabolism and may indirectly improve the response to insulin, leading to reduced hepatic glucose output. Specific studies using human or animal liver cell models (hepatocytes) to investigate the direct molecular effects of this compound on pathways like gluconeogenesis or glycogenolysis have not been identified in the performed searches.

Organismal Models for Systemic Mechanistic Insights (e.g., Changes in Circulating Biochemical Markers Related to Mechanism)

Impact on Endogenous Insulin Secretion in Animal Models

In appropriate animal models, such as those with preserved β-cell function (e.g., diet-induced obese mice or Zucker diabetic fatty rats), this compound is expected to produce a robust increase in endogenous insulin secretion following administration. This would be observed as a significant rise in plasma insulin and C-peptide levels, particularly in response to a glucose challenge. This effect is the hallmark of the sulfonylurea class of drugs. While this is the anticipated outcome, specific preclinical reports detailing the dose-response relationship or the dynamics of insulin secretion in animal models treated with this compound were not found in the search results.

Modulation of Extrapancreatic Activities

A distinguishing characteristic of this compound is its notable binding affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor crucial for regulating adipogenesis and insulin sensitivity. vulcanchem.comncats.io This confers a dual mechanism of action, separating it from many other sulfonylureas. vulcanchem.comresearchgate.net Research indicates that certain sulfonylureas, including this compound, can bind directly to PPARγ, competing with established agonists like rosiglitazone (B1679542). vulcanchem.com

In Vitro Research Findings

Adipocyte Modulation: In vitro studies using primary human white adipocytes have shown that sulfonylureas can inhibit the phosphorylation of PPARγ at the Ser-273 site. researchgate.net This inhibition is significant because it can improve insulin sensitivity without the full agonist activity that leads to side effects like weight gain. researchgate.netmdpi.com This action results in a beneficial expression profile of adipokines, characterized by the upregulation of those that are insulin-sensitizing and the downregulation of those that induce insulin resistance. researchgate.net

Glucose Metabolism in Peripheral Tissues: Research on related sulfonylureas has demonstrated direct extrapancreatic effects on glucose metabolism. In vitro, compounds like glimepiride (B1671586) have been shown to stimulate glucose transport in both rat diaphragm and 3T3 adipocytes. nih.gov Furthermore, they stimulated glycogenesis in the rat diaphragm and lipogenesis in 3T3 adipocytes, with effects reaching up to 55% and 40% of the maximum insulin response, respectively. nih.gov These actions are believed to occur via an insulin receptor-independent activation of the insulin receptor substrate/phosphatidylinositol-3-kinase pathway and enhanced expression of glucose transporter isoforms. vulcanchem.com

Hepatic Effects: Sulfonylureas can also exert effects on the liver, primarily by reducing the clearance rate of insulin, which results in increased circulating insulin levels. researchgate.netnih.gov This action complements the primary insulinotropic effect and the peripheral sensitizing effects.

Table 1: Summary of In Vitro Extrapancreatic Effects of Sulfonylureas

| Tissue/Cell Type | Mechanism of Action | Observed Effect | Reference |

| Human White Adipocytes | Inhibition of PPARγ phosphorylation at Ser-273. | Modulates adipokine expression to an insulin-sensitizing profile. | researchgate.net |

| Rat Diaphragm | Stimulation of glucose transport and glycogenesis. | Increased glucose utilization, up to 55% of maximal insulin effect. | nih.gov |

| 3T3 Adipocytes | Stimulation of glucose transport and lipogenesis. | Increased glucose uptake and lipid synthesis, up to 40% of maximal insulin effect. | nih.gov |

| Hepatocytes | Reduced insulin clearance. | Increased circulating insulin levels. | researchgate.netnih.gov |

In Vivo Research Findings

Animal models have provided further evidence for the extrapancreatic actions of sulfonylureas with PPARγ activity.

Studies in High-Fat Diet (HFD) Mice: In obese mice fed a high-fat diet, administration of sulfonylureas for six days led to a reduction in PPARγ phosphorylation in white adipose tissue (WAT). researchgate.net The gene expression changes observed were comparable to those induced by the potent PPARγ agonist rosiglitazone. researchgate.net Furthermore, in brown adipose tissue (BAT), these sulfonylureas were found to increase the expression of Uncoupling Protein 1 (UCP1) and reduce the size of lipid droplets, suggesting an increase in thermogenesis. researchgate.net

Studies in Hyperglycemic Mice: In genetically hyperglycemic and hyperinsulinemic KK-Ay mice, treatment with glimepiride over eight weeks significantly reduced blood glucose, plasma insulin, and HbA1c levels, whereas other sulfonylureas like glibenclamide and gliclazide had no effect on these parameters, further underscoring the importance of extrapancreatic actions. nih.gov

Table 2: Summary of In Vivo Findings in Animal Models

| Animal Model | Key Finding | Implication for Extrapancreatic Activity | Reference |

| High-Fat Diet (HFD) Mice | Reduced PPARγ phosphorylation in WAT; Increased UCP1 expression in BAT. | Demonstrates in vivo PPARγ target engagement and potential for increased energy expenditure. | researchgate.net |

| Dogs | Varied ratios of insulin-increasing vs. glucose-decreasing activity among sulfonylureas. | Suggests differing degrees of reliance on extrapancreatic mechanisms. | nih.gov |

| KK-Ay Mice | Glimepiride improved glycemic parameters while other sulfonylureas did not. | Highlights the significant contribution of extrapancreatic effects to glycemic control. | nih.gov |

Future Research Directions and Unexplored Avenues for Glisamuride

Exploration of Novel Molecular Targets Beyond Current Predictions

While the primary molecular targets of Glisamuride are recognized as the pancreatic ATP-sensitive potassium channels (KATP) via the sulfonylurea receptor and PPARγ, the future of this compound research lies in identifying targets beyond these initial predictions. vulcanchem.comresearchgate.net Preliminary findings have suggested potential anti-tumor applications, which necessitates a search for molecular targets within oncogenic pathways. vulcanchem.com

Future investigations should employ unbiased screening approaches to uncover unforeseen molecular interactions. Techniques such as affinity chromatography-mass spectrometry using this compound as bait could identify novel binding proteins in various cell types. Furthermore, computational approaches, such as inverse docking, could screen the entire human proteome for potential off-target interactions that may have therapeutic relevance. Exploring its effects on targets like STAT3, a key protein in various cancers, or its influence on astroglial transcriptional networks, could open up therapeutic possibilities in oncology and neurological disorders. mdpi.comresearchgate.net The goal is to move beyond its role in diabetes and uncover a broader mechanism of action. vulcanchem.com

Development of Advanced Synthetic Methodologies for Complex Analogs

The chemical scaffold of this compound offers significant opportunities for the creation of novel analogs with enhanced or entirely new pharmacological properties. Future research must focus on developing advanced synthetic methodologies to generate complex structural variants. csic.es This moves beyond simple modifications to exploring new chemical space. csic.esnih.gov

The synthesis of carbon analogs of this compound has already been documented, providing a starting point for more ambitious synthetic campaigns. researchgate.net Key areas for development include:

Stereoselective Synthesis: Developing methods to control the stereochemistry of new analogs, as different stereoisomers can have vastly different biological activities.

Late-Stage Functionalization: Creating new C-H functionalization reactions to modify the core structure of this compound in later synthetic steps, allowing for rapid generation of a diverse library of analogs. csic.es

Bio-orthogonal Chemistry: Designing analogs with bio-orthogonal handles that would permit their use in advanced imaging and pull-down experiments without disrupting their biological function.

These advanced synthetic strategies will be crucial for probing the structure-activity relationship (SAR) of this compound, particularly in optimizing its dual activity on SUR and PPARγ or in designing analogs with selectivity for newly identified targets.

Integration of Multi-Omics Data for Comprehensive Mechanistic Mapping

To achieve a holistic understanding of this compound's biological effects, future research must integrate multiple layers of high-throughput data. A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive map of the cellular perturbations induced by the compound. mixomics.orgfrontlinegenomics.com This strategy moves beyond a single pathway analysis to create a systems-level view of the drug's mechanism of action. cmbio.io

By treating various cell lines (e.g., pancreatic β-cells, adipocytes, cancer cells) with this compound and applying multi-omics technologies, researchers can:

Identify all genes whose expression is altered (transcriptomics).

Quantify changes in the abundance of thousands of proteins (proteomics).

Measure shifts in cellular metabolite concentrations (metabolomics).

Integrating these datasets using bioinformatics tools like DIABLO or MOFA can reveal the full cascade of molecular events following this compound treatment, uncover novel biomarkers, and elucidate the complex interplay between different signaling pathways. mixomics.orgfrontlinegenomics.comnih.gov

Table 1: Potential Multi-Omics Integration Strategy for this compound Research

| Omics Layer | Technology | Potential Insights for this compound |

|---|---|---|